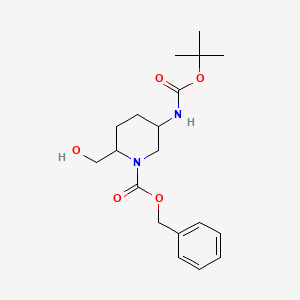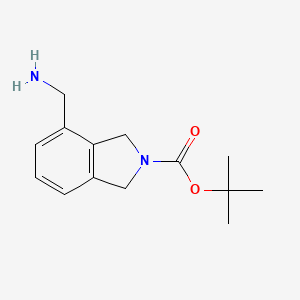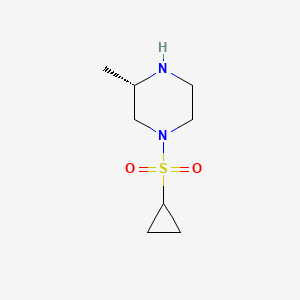
(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine
Overview
Description
Scientific Research Applications
Metabolic Pathways and Biochemical Processes
(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine and related compounds have been implicated in various metabolic and biochemical pathways. For instance, Richmond (1986) studied the incorporation of methylsulfonylmethane sulfur into serum proteins, highlighting the biological significance of sulfur-containing compounds in essential amino acids and potentially indicating a role in sulfur metabolism Richmond, 1986. Magnuson, Appleton, and Ames (2007) analyzed the pharmacokinetics and distribution of [35S]methylsulfonylmethane in rats, suggesting efficient absorption, distribution, and complete excretion of similar compounds Magnuson et al., 2007.
Neuroprotective and Anticonvulsant Properties
Compounds structurally related to (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine have demonstrated potential neuroprotective and anticonvulsant properties. Skolnick et al. (1989) found that 1-aminocyclopropanecarboxylates, a structurally related compound, effectively blocked N-methyl-D-aspartate induced convulsions, hinting at its utility in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels Skolnick et al., 1989.
Gastrointestinal Protection and Anti-Inflammatory Effects
The related compound, methylsulfonylmethane, has been studied for its protective effects against various disorders, including gastrointestinal damage and inflammation. Amirshahrokhi, Bohlooli, and Chinifroush (2011) and Amirshahrokhi and Khalili (2017) both reported on the protective effects of methylsulfonylmethane against experimental colitis and gastric mucosal injury in rats, suggesting anti-inflammatory and antioxidant properties Amirshahrokhi et al., 2011; Amirshahrokhi & Khalili, 2017.
Potential Antispasmodic and Analgesic Effects
Research by Kane et al. (1994) on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, structurally similar to (3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine, indicated selective antagonism of strychnine-induced convulsions, pointing towards potential antispasmodic and analgesic applications Kane et al., 1994.
properties
IUPAC Name |
(3S)-1-cyclopropylsulfonyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFARXELQZEDC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(cyclopropanesulfonyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



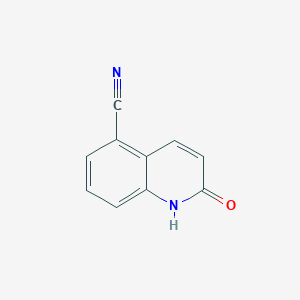
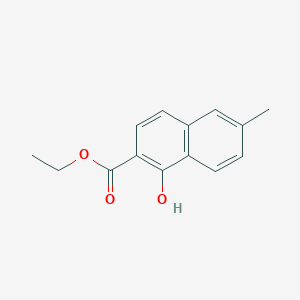

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)
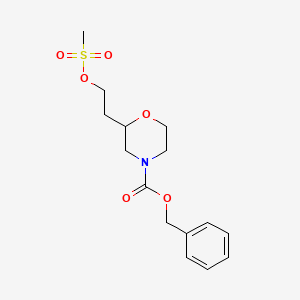
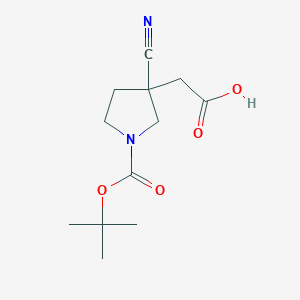
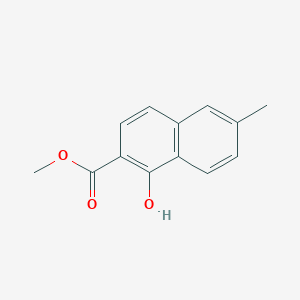
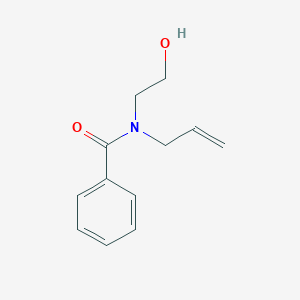
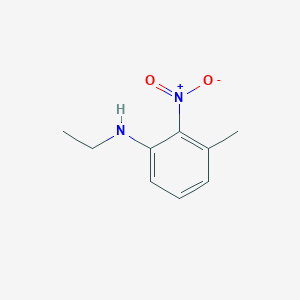
![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
